Cas no 101-40-6 ((2-Cyclohexyl-1-methylethyl)methylamine Hydrobromide)
101-40-6 structure
Product Name:(2-Cyclohexyl-1-methylethyl)methylamine Hydrobromide
Numéro CAS:101-40-6
Le MF:C10H21N
Mégawatts:155.28044295311
CID:146741
PubChem ID:7558
Update Time:2024-11-04
(2-Cyclohexyl-1-methylethyl)methylamine Hydrobromide Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Cyclohexyl-N-methylpropan-2-amine hydrobromide
- (2-Cyclohexyl-1-methylethyl)methylamine hydrobromide
- (2-CYCLOHEXYL-1-METHYLETHYL)METHYLAMINE XHBR
- Cyclohexaneethanamine,N,a-dimethyl-
- N,alpha-dimethylcyclohexaneethylamine
- 	
- 1-Cyclohexyl-2-(methylamino)propane
- 1-Cyclohexyl-2-methylaminopropan
- 1-Cyclohexyl-N-methyl-2-propanamine
- CHP-Depot
- Cyclohexaneethanamine, N,α-dimethyl-
- Cyclohexaneethylamine, N-α-dimethyl-
- Cyclohexaneethylamine, α,N-dimethyl-
- Dristan
- Hexahydrodesoxyephedrine
- Hydromethamphetamine
- Methyl-(1-methyl-2-cyclohexylethyl)amine
- N,α-Dimethylcyclohexaneethylamine
- Obesin
- Obesine
- Propylhexadrine
- Propylhexedrin
- Propylhexedrine
- Benzedrex
- Dristan inhaler
- 1-cyclohexyl-N-methylpropan-2-amine
- Cyclohexaneethylamine, N-.alpha.-dimethyl-
- Cyclohexaneethanamine, N,.alpha.-dimethyl-
- Propilhexedrina [INN-Spanish]
- EINECS 222-741-0
- Propilhexedrina (INN-Spanish)
- PROPYLHEXEDRINE DL-FORM [MI]
- (+/-)-N,alpha-DIMETHYLCYCLOHEXANEETHANAMINE
- DB06714
- 1-Cyclohexyl-2-methylaminopropan [German]
- DTXSID1023526
- (+/-)-N,.ALPHA.-DIMETHYLCYCLOHEXANEETHANAMINE
- FT-0674106
- (Cyclohexaneethyl)amine, N-alpha-dimethyl-
- .alpha.,N-Dimethylcyclohexaneethylamine
- Dristan inhaler (TN)
- (+/-) Propylhexedrine
- Tox21_113077
- (+-)-N,alpha-Dimethylcyclohexaneethylamine
- NSC-32410
- EINECS 202-939-3
- Propylhexedrine dl-form
- LQU92IU8LL
- Propylhexedrinum [INN-Latin]
- Cyclohexaneethanamine, N,alpha-dimethyl-
- PROPYLHEXEDRINE (MART.)
- Cyclohexaneethanamine, N,alpha-dimethyl-, (+-)-
- NCGC00182042-04
- UNII-LQU92IU8LL
- (Cyclohexaneethyl)amine, N-.alpha.-dimethyl-
- AKOS005172629
- BENZEDREX09-19-2014
- Propilhexedrina
- CHEBI:134783
- BRN 3194303
- Propylhexedrinum (INN-Latin)
- (1-cyclohexylpropan-2-yl)(methyl)amine
- PROPYLHEXEDRINE [VANDF]
- Propylhexedrinum
- (.+/-.)-N,.alpha.-Dimethylcyclohexaneethylamine
- SCHEMBL28537
- N-.alpha.-(Dimethylcyclohexane)ethylamine
- Cyclohexaneethanamine,.alpha.-dimethyl-
- Propylhexedrine (USP:INN:BAN)
- CHEMBL2105275
- Q408704
- PROPYLHEXEDRINE [INN]
- N,.alpha.-Dimethylcyclohexaneethylamine
- 3-12-00-00108 (Beilstein Handbook Reference)
- NS00078933
- Propylhexedrine [USP:INN:BAN]
- PROPYLHEXEDRINE [USP MONOGRAPH]
- Propilesedrina [DCIT]
- DL-propylhexedrine
- AB01331925-02
- PROPYLHEXEDRINE [WHO-DD]
- SCHEMBL20780004
- Cyclohexaneethanamine, N,alpha-dimethyl-, (+-)
- NCGC00182042-03
- N-Methyl-1-cyclohexylisopropylamine
- NSC 32410
- beta-Cyclohexyl-isopropylmethylamin [German]
- 101-40-6
- EN300-135610
- beta-Cyclohexyl-isopropylmethylamin
- WLN: L6TJ A1Y1&M1
- NSC32410
- D05637
- PROPYLHEXEDRINE (USP MONOGRAPH)
- NCGC00182042-01
- PROPYLHEXEDRINE [MART.]
- CAS-101-40-6
- DTXCID303526
- Cyclohexaneethylamine, .alpha.,N-dimethyl-
- Propylhexedrine (USP/INN)
- 3595-11-7
- Propilesedrina
- Cyclohexaneethanamine, N,.alpha.-dimethyl-, (.+/-.)
- CYCLOHEXANEETHYLAMINE, alpha,N-DIMETHYL-
- cyclohexane, (2-methylamino)propyl-
- BRD-A35667010-001-01-8
- STK664138
- (2-Cyclohexyl-1-methylethyl)methylamine Hydrobromide
-
- MDL: MFCD00013766
- Piscine à noyau: 1S/C10H21N/c1-9(11-2)8-10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3
- La clé Inchi: JCRIVQIOJSSCQD-UHFFFAOYSA-N
- Sourire: N(C)C(C)CC1CCCCC1
Propriétés calculées
- Qualité précise: 155.16753
- Masse isotopique unique: 155.167399674g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 3
- Complexité: 95
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.5
- Surface topologique des pôles: 12Ų
Propriétés expérimentales
- Dense: 0.8501
- Point de fusion: NA
- Point d'ébullition: 209.13°C (estimate)
- Indice de réfraction: 1.4600
- Le PSA: 12.03
- Le LogP: 2.95560
(2-Cyclohexyl-1-methylethyl)methylamine Hydrobromide Informations de sécurité
- Mot signal:warning
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Niveau de danger:IRRITANT
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2-Cyclohexyl-1-methylethyl)methylamine Hydrobromide PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 060201-500mg |
(2-Cyclohexyl-1-methylethyl)methylamine |
101-40-6 | 500mg |
5119CNY | 2021-05-07 | ||
| Chemenu | CM133700-1g |
1-cyclohexyl-N-methylpropan-2-amine hydrobromide |
101-40-6 | 95% | 1g |
$302 | 2021-06-15 | |
| Chemenu | CM133700-5g |
1-cyclohexyl-N-methylpropan-2-amine hydrobromide |
101-40-6 | 95% | 5g |
$853 | 2021-06-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 060201-500mg |
(2-Cyclohexyl-1-methylethyl)methylamine |
101-40-6 | 500mg |
5119.0CNY | 2021-07-13 | ||
| Enamine | EN300-135610-0.05g |
(1-cyclohexylpropan-2-yl)(methyl)amine |
101-40-6 | 0.05g |
$1255.0 | 2023-05-25 | ||
| Enamine | EN300-135610-0.1g |
(1-cyclohexylpropan-2-yl)(methyl)amine |
101-40-6 | 0.1g |
$1315.0 | 2023-05-25 | ||
| Enamine | EN300-135610-0.25g |
(1-cyclohexylpropan-2-yl)(methyl)amine |
101-40-6 | 0.25g |
$1374.0 | 2023-05-25 | ||
| Enamine | EN300-135610-0.5g |
(1-cyclohexylpropan-2-yl)(methyl)amine |
101-40-6 | 0.5g |
$1434.0 | 2023-05-25 | ||
| Enamine | EN300-135610-1.0g |
(1-cyclohexylpropan-2-yl)(methyl)amine |
101-40-6 | 1g |
$1494.0 | 2023-05-25 | ||
| Enamine | EN300-135610-2.5g |
(1-cyclohexylpropan-2-yl)(methyl)amine |
101-40-6 | 2.5g |
$2927.0 | 2023-05-25 |
(2-Cyclohexyl-1-methylethyl)methylamine Hydrobromide Littérature connexe
-
Yu-kun Qin,Xing-pan Guo,Fei-yun Tou,Hui Pan,Jing-nan Feng,Jie Xu,Bo Chen,Min Liu,Yi Yang Environ. Sci.: Nano 2017 4 1178
-
2. Oxidative addition of Bi–C bonds to Pt(0): reaction of Pt(PEt3)3 with cyclic organobismuth compoundsShigeru Shimada,Xiang-Bo Wang,Masato Tanaka Chem. Commun. 2020 56 15216
-
3. Nature and mechanism of high spin–low spin crossovers and the existence of intermediate spin statesRay J. Butcher,John R. Ferraro,Ekk Sinn J. Chem. Soc. Chem. Commun. 1976 910
-
4. 167. The activation energy of organic reactions. Part II. The formation of quaternary ammonium saltsK. J. Laidler,C. N. Hinshelwood J. Chem. Soc. 1938 858
-
5. Metal carbonyl chemistry. Part XII. Reactions of metal carbonyl anions with some perfluoroaromatic compoundsB. L. Booth,R. N. Haszeldine,M. B. Taylor J. Chem. Soc. A 1970 1974
101-40-6 ((2-Cyclohexyl-1-methylethyl)methylamine Hydrobromide) Produits connexes
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